molecular formula C6H7N3O2 B1592553 6-(Methylamino)pyridazine-3-carboxylic Acid CAS No. 365413-15-6

6-(Methylamino)pyridazine-3-carboxylic Acid

Cat. No. B1592553
CAS RN: 365413-15-6
M. Wt: 153.14 g/mol
InChI Key: UAPWECHJYPNTAC-UHFFFAOYSA-N
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Description

6-(Methylamino)pyridazine-3-carboxylic Acid (CAS No. 365413-15-6) is an organic compound that has gained prominence due to its applications in various fields of research and industry. It has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=CC=C(C(O)=O)N=N1 . This indicates that the compound contains a pyridazine ring with a carboxylic acid group and a methylamino group attached to it.

  • Molecular Formula: C6H7N3O2
  • Molecular Weight: 153.14 g/mol
  • Appearance: Solid

Scientific Research Applications

Antimicrobial Agents Synthesis

A study by Al-Omar and Amr (2010) describes the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, which showed significant antimicrobial activity comparable to streptomycin and fusidic acid. This research highlights the potential of pyridazine derivatives in developing new antimicrobial agents, suggesting that 6-(Methylamino)pyridazine-3-carboxylic Acid could play a role in synthesizing similar compounds with antimicrobial properties (Al-Omar & Amr, 2010).

Antitumor and Antimicrobial Activities

Another significant application is found in the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, as demonstrated by Riyadh (2011). Enaminones derived from pyridazine compounds were used as key intermediates to synthesize pyridine derivatives, showcasing the therapeutic potential of pyridazine derivatives in cancer and infection treatment (Riyadh, 2011).

Antiepileptic Drug Development

Furthermore, the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives has been explored for anticonvulsant activity. These derivatives were evaluated in animal models for epilepsy, revealing that certain compounds exhibited substantial anticonvulsant activity, comparable or even superior to phenobarbital. This suggests a promising avenue for developing new antiepileptic drugs from pyridazine derivatives (Hallot et al., 1986).

Platelet Aggregation Inhibiting and Hypotensive Activities

The 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to exhibit platelet aggregation inhibiting action and hypotensive action, indicating their potential in cardiovascular therapy. The pharmacological effects observed in these studies suggest that this compound derivatives could be valuable in creating new treatments for cardiovascular diseases (Thyes et al., 1983).

Safety and Hazards

6-(Methylamino)pyridazine-3-carboxylic Acid is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic . It is non-combustible and is considered a hazardous material causing chronic effects .

properties

IUPAC Name

6-(methylamino)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPWECHJYPNTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624126
Record name 6-(Methylamino)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365413-15-6
Record name 6-(Methylamino)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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